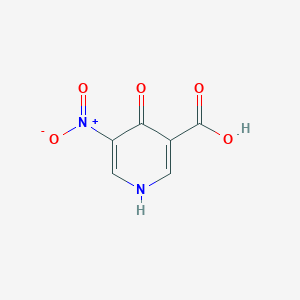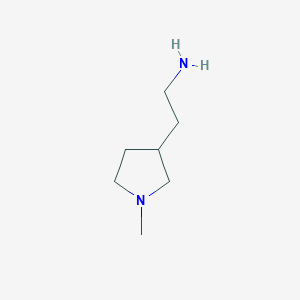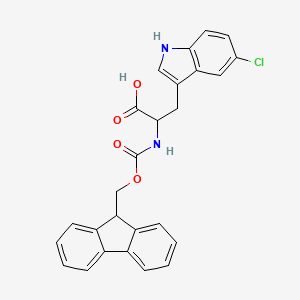
Fmoc-5-chloro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which is modified to include a 5-chloro substitution and protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This modification is typically used in the field of peptide synthesis, particularly when employing solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protection for the amino group, allowing for the sequential addition of amino acids without unwanted side reactions.
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, such as Fmoc-5-chloro-DL-tryptophan, often involves the introduction of the Fmoc protecting group to the amino group of the target amino acid. While the provided papers do not directly discuss the synthesis of Fmoc-5-chloro-DL-tryptophan, they do provide insights into the synthesis of related compounds. For example, the scalable synthesis of Fmoc-protected blue fluorescent amino acid, l-4-cyanotryptophan, is reported to exploit an enantioselective phase transfer-catalyzed alkylation . This method could potentially be adapted for the synthesis of Fmoc-5-chloro-DL-tryptophan by changing the substitution pattern on the tryptophan molecule.
Molecular Structure Analysis
The molecular structure of Fmoc-5-chloro-DL-tryptophan would include the indole ring of tryptophan, substituted at the 5-position with a chlorine atom, and the Fmoc group attached to the nitrogen of the amino acid. The presence of the chlorine atom could potentially affect the electronic properties of the indole ring, influencing its reactivity and interactions during peptide synthesis.
Chemical Reactions Analysis
Fmoc-5-chloro-DL-tryptophan would be expected to participate in chemical reactions typical of Fmoc-protected amino acids in SPPS. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the carboxyl group of another amino acid to form a peptide bond. The chlorine atom on the indole ring may make the amino acid more susceptible to electrophilic aromatic substitution reactions, although this would be less relevant in the context of SPPS.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-5-chloro-DL-tryptophan would be influenced by both the Fmoc group and the chlorine substitution. The Fmoc group is known to be UV-active, which allows for monitoring the presence of the amino acid during purification processes. The chlorine substitution could increase the hydrophobicity of the amino acid, affecting its solubility and behavior in organic solvents used during peptide synthesis. The papers provided do not directly discuss the properties of Fmoc-5-chloro-DL-tryptophan, but they do mention the sensitivity of tryptophan derivatives to oxidation and alkylation, which is an important consideration during synthesis .
Applications De Recherche Scientifique
Fluorescent Amino Acid Alternatives
Fmoc-5-chloro-DL-tryptophan has been explored as part of research into fluorescent amino acids. For instance, DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid, a fluorescent amino acid alternative to tryptophan, was synthesized for use in peptide substrates for peptidases. This amino acid was used to create Fmoc (fluoren-9-ylmethoxycarbonyl)-DL-Amp, allowing for the solid-phase synthesis of peptides containing these fluorescent amino acids (Knight, 1991).
Chromatography and Molecularly Imprinted Polymers
Fmoc-5-chloro-DL-tryptophan has been used in the study of chromatography on molecularly imprinted polymers. Isotherm data of Fmoc-tryptophan enantiomers were measured to understand the nature of the organic mobile phase, which is crucial in the separation and analysis of these compounds (Kim & Guiochon, 2005).
Solid-Phase Peptide Synthesis
It has been involved in solid-phase peptide synthesis, particularly in the synthesis of oligopeptides. The study of 5-hydroxytryptophan as a building block in oligopeptides using Fmoc/tBu SPPS indicates its significance in the development of therapeutic agents and in optimizing the characteristics of compounds (Lescrinier et al., 1995).
Synthesis of Novel Amino Acids and Peptides
Research has been conducted on synthesizing novel amino acids, like α-amino acid (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, using Fmoc derivatives. These novel amino acids can be incorporated into bioactive synthetic peptides, showing the versatility of Fmoc-protected amino acids in peptide synthesis (Fauq et al., 1998).
Transporter Efficiency of Peptides
The use of cyclic peptides containing tryptophan and arginine residues synthesized through Fmoc solid-phase chemistry has been evaluated for their molecular transporter efficiency. This research provides insights into the potential application of these peptides in drug delivery systems (Hanna et al., 2018).
Peptide Synthesis for Medical Research
Fmoc-5-chloro-DL-tryptophan has been utilized in the synthesis of tryptophan-containing dipeptide derivatives for medical research, specifically as antagonists in various biological applications (Hwang et al., 2013).
Orientations Futures
Fmoc-5-chloro-DL-tryptophan is a valuable resource for research in the post-genomic world . Its many beneficial attributes, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Propriétés
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-chloro-DL-tryptophan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

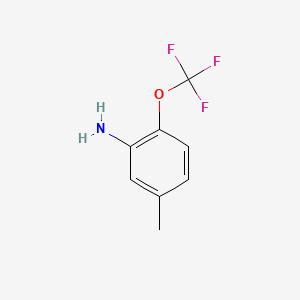
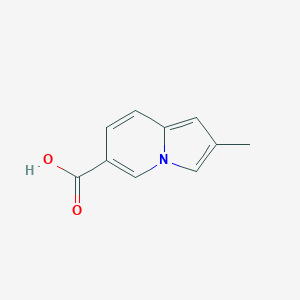
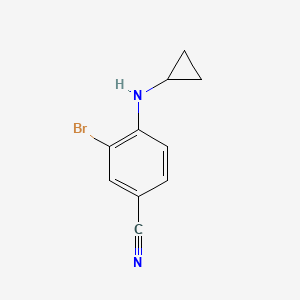
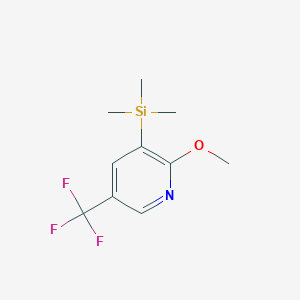
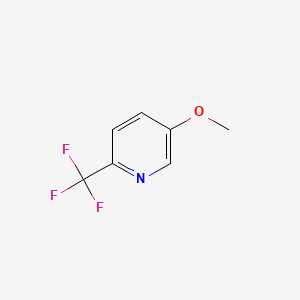
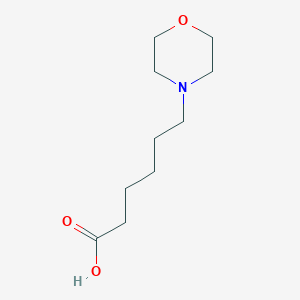

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)




